
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is an organic compound with a complex structure, indicating it may serve specialized roles in various scientific fields. It is a molecule integrating multiple functional groups such as methoxyphenyl and piperazine which suggests potential for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylation: : The synthesis may start with the benzylation of a hydroxypyridine derivative using benzyl chloride in the presence of a strong base like potassium carbonate.
Coupling Reaction: : The intermediate is then coupled with a piperazine derivative, specifically one substituted with a 2-methoxyphenyl group. This coupling can be facilitated by a carbonyl-activating reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Assembly:
Industrial Production Methods
Scaling up this synthesis for industrial purposes would necessitate optimizing each reaction step to ensure high yields, purity, and cost-efficiency. Continuous flow reactors might be utilized to achieve consistent reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation at the benzyloxy or methoxy groups, likely yielding phenolic or quinonoid derivatives.
Reduction: : Reduction reactions might affect the carbonyl group within the piperazine moiety, potentially leading to alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the piperazine ring or the benzyl ether.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substituting Reagents: : Halogenating agents like chlorine or bromine for electrophilic aromatic substitution.
Major Products
Oxidation Products: : Phenol derivatives, quinones.
Reduction Products: : Secondary alcohols, primary alcohols.
Substitution Products: : Halogenated compounds, alkylated piperazine derivatives.
Scientific Research Applications
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has several potential scientific research applications:
Chemistry: : As an intermediate in organic synthesis for constructing more complex molecules or pharmacologically active compounds.
Biology: : Could be studied for its interaction with biological macromolecules, such as proteins or nucleic acids.
Medicine: : May be a candidate for drug discovery and development, especially considering its structural features common in various therapeutic agents.
Industry: : Potentially useful in material science for creating novel polymers or as an additive to enhance material properties.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one would depend heavily on its specific biological or chemical context. Typically, the piperazine ring is known to interact with neurotransmitter receptors, and the methoxyphenyl group can modulate these interactions. The molecule's structural complexity suggests it could interact with multiple targets, potentially disrupting or modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-(piperazin-1-ylcarbonyl)-1-methylpyridin-4(1H)-one: : Similar core structure but lacks the methoxyphenyl group, potentially altering its reactivity and biological activity.
2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridine: : Lacks the benzyloxy substitution, which could affect its solubility and interaction with biological targets.
Unique Features
Benzyloxy Group: : Provides additional reactivity points and potential sites for further functionalization.
Methoxyphenyl Group: : Influences the compound's steric and electronic properties, potentially enhancing its biological activity.
With its distinct functional groups and structural features, 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out as a compound of interest for various scientific explorations and applications.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-8-4-3-5-9-19)22(29)16-21(26)25(30)28-14-12-27(13-15-28)20-10-6-7-11-23(20)31-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYRUBDSGDCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
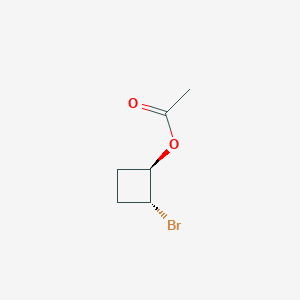
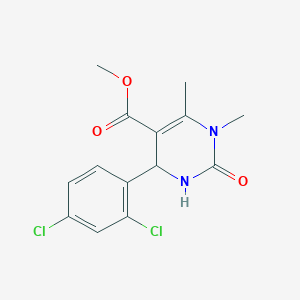
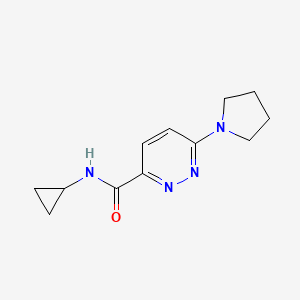
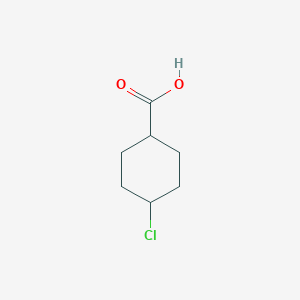
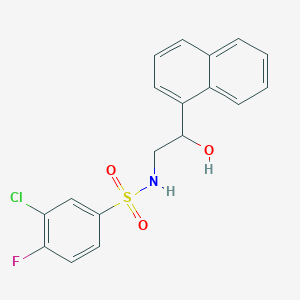
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2873833.png)
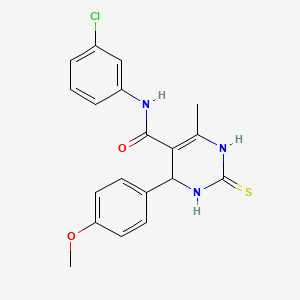
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)
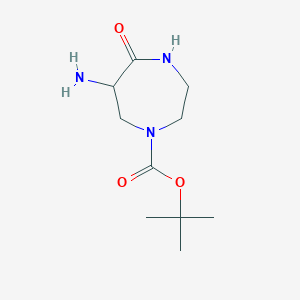
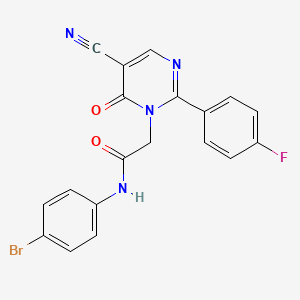
![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2873846.png)
![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2873850.png)
